4-Piperazin-1-yl-quinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Piperazin-1-yl-quinoline derivatives involves multiple steps, including alkylation, arylation, acylation, and reductive amination, starting from 2-haloquinolines and anilides to form the desired quinoline derivatives. These synthetic routes allow for the introduction of various functional groups, enhancing the compound's pharmacological profile (Gouda & El-Bana, 2023).
Molecular Structure Analysis
The molecular structure of 4-Piperazin-1-yl-quinoline derivatives has been elucidated through techniques such as FT-IR, 1H-NMR, 13C-NMR, and LCMS. Crystal structures reveal the piperazine ring adopts a chair conformation, with various intermolecular interactions leading to supramolecular architectures. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets (Desai et al., 2017).
Chemical Reactions and Properties
4-Piperazin-1-yl-quinoline and its derivatives participate in diverse chemical reactions, including nucleophilic addition, cyclization, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities and to create novel derivatives with potential pharmacological applications. The electrochemical oxidation studies and the unique regioselectivity in the synthesis of highly conjugated derivatives highlight the compound's versatility in chemical transformations (Amani, Khazalpour, & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of 4-Piperazin-1-yl-quinoline derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their pharmacokinetic profile. These properties are determined by the compound's molecular structure and are essential for drug formulation and delivery.
Chemical Properties Analysis
The chemical properties of 4-Piperazin-1-yl-quinoline, including its reactivity, stability, and interaction with biological molecules, are foundational to its biological activities. Studies on the compound's interaction with DNA Gyrase A and N-myristoyltransferase have provided insights into its potential antimicrobial activity, highlighting the importance of chemical properties in drug design (Desai et al., 2017).
Scientific Research Applications
Anti-inflammatory Properties : Identified as a new lead structure for H4 receptor ligands, certain derivatives of 4-Piperazin-1-yl-quinoline, like compounds 57 and 20, have shown significant anti-inflammatory properties in vivo (Smits et al., 2008).
Anti-Breast Cancer Potential : A 4-piperazinylquinoline linked isatin analog has been proposed as a prototype molecule for developing a new class of anti-breast cancer agents (Solomon, Hu, & Lee, 2010).
Antiproliferative Activity : Certain derivatives exhibited considerable growth inhibition of human cancer cell lines, suggesting potential as hits for drug discovery (Harishkumar, Nd, & Sm, 2018).
Sorbitol Dehydrogenase Inhibition : Derivatives of 4-Piperazin-1-yl-quinoline are potential inhibitors of sorbitol dehydrogenase, an enzyme implicated in diabetic complications (Depreux, Varlet, Fourmaintraux, & Lesieur, 2000).
Hypoxic-Cytotoxic Agents in Cancer : Some derivatives are hypoxic-cytotoxic agents, potentially applicable in cancer research (Ortega et al., 2000).
Potential Antidepressant Activity : Exhibits potential antidepressant activity and antagonism to reserpine-induced hypothermia in mice (Alhaider, Abdelkader, & Lien, 1985).
Anti-proliferative Activities in Cancer Cells : 4-Piperazin-1-yl-quinoline conjugates showed better anti-proliferative activities than curcumin in human breast cancer and human embryonic kidney cells (Parveen et al., 2017).
Selective Alpha(2C)-Adrenoceptor Antagonists : Potent and selective alpha(2C)-adrenoceptor antagonists, showing excellent subtype selectivities over other subtypes (Höglund et al., 2006).
Antibacterial and Antifungal Activities : Exhibits significant antibacterial and weak antifungal activities, with potential as novel antimicrobial agents (Rameshkumar et al., 2003).
Diverse Pharmacological Profiles : Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have shown a wide range of pharmacological activities including antimalarial, anti-HIV, anticancer, and more (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antimicrobial Applications : Some synthesized derivatives have promising antimicrobial activities, suggesting potential in developing novel antimicrobial quinoline derivatives (Marganakop et al., 2022).
In Silico Antimicrobial Activity : Demonstrated in-silico antimicrobial activity, indicating potential for antibacterial and antifungal applications (Desai et al., 2017).
Safety And Hazards
Future Directions
The 4-Piperazin-1-yl-quinoline structure has diverse pharmacological profiles and has been used as a scaffold in medicinal chemistry for the development of various therapeutic agents . Future research could focus on improving the hydrophilicity of these compounds for the development of effective and safe anticancer drugs .
properties
IUPAC Name |
4-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWRHKBLLDUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364187 | |
Record name | 4-Piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperazin-1-yl-quinoline | |
CAS RN |
118306-89-1 | |
Record name | 4-Piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118306-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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